

(3-Nitrophenoxy)acetic acid theoretical properties

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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

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An In-depth Technical Guide on the Theoretical Properties of **(3-Nitrophenoxy)acetic acid**

Introduction

(3-Nitrophenoxy)acetic acid, with the chemical formula $C_8H_7NO_5$, is an organic compound belonging to the phenoxyacetic acid family. This class of compounds is notable for its presence in various biologically active molecules, including herbicides and pharmaceuticals. The structure of **(3-Nitrophenoxy)acetic acid**, featuring a phenyl ring substituted with both a nitro group and an acetic acid moiety via an ether linkage, imparts specific physicochemical and electronic properties that are of significant interest to researchers in medicinal chemistry, drug development, and materials science. The nitro group, a strong electron-withdrawing group, and the acidic carboxylic group are key determinants of its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the theoretical properties of **(3-Nitrophenoxy)acetic acid**, supported by computational data and relevant experimental protocols.

Theoretical and Physicochemical Properties

The theoretical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. Computational chemistry provides valuable insights into these characteristics. The properties of the related compound, 3-Nitrophenylacetic acid, are often used as a reference point.

Data Presentation: Physicochemical and Computed Properties

The following table summarizes key quantitative data for **(3-Nitrophenoxy)acetic acid** and the structurally similar 3-Nitrophenylacetic acid, derived from computational models and experimental data where available.

Property	(3-Nitrophenoxy)acetic acid	3-Nitrophenylacetic acid	Data Source
Molecular Formula	C ₈ H ₇ NO ₅	C ₈ H ₇ NO ₄	PubChem[1]
Molecular Weight	197.14 g/mol	181.15 g/mol	PubChem[1][2]
Exact Mass	197.032422 g/mol	181.037508 g/mol	PubChem[1][2]
pKa (at 25°C)	Predicted ~3.0-4.0	3.97	ChemBK, ChemicalBook[3][4]
XLogP3 (LogP)	1.4	1.5	PubChem[1][2]
Topological Polar Surface Area (TPSA)	92.3 Å ²	83.1 Å ²	PubChem[1][2]
Hydrogen Bond Donor Count	1	1	PubChem[1][2]
Hydrogen Bond Acceptor Count	5	4	PubChem[1][2]
Rotatable Bond Count	3	2	PubChem[1][2]
Melting Point	Not available	117-120 °C	ChemicalBook[4]
Complexity	240	211	PubChem[1][2]
Solubility	Soluble in hot water, hot alcohol, ether	Soluble in water	ChemBK, ChemicalBook[3][4]

Note: Some properties for **(3-Nitrophenoxy)acetic acid** are predicted based on its structure and comparison with similar compounds, as direct experimental data is limited.

The presence of the ether oxygen in **(3-Nitrophenoxy)acetic acid** increases its hydrogen bond acceptor count and topological polar surface area compared to 3-Nitrophenylacetic acid. The XLogP3 value suggests moderate lipophilicity, which is a critical factor for cell membrane permeability in drug development.

Quantum Chemical Insights

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.^[5] For nitroaromatic compounds, DFT studies can elucidate charge distribution, molecular orbital energies, and reactivity.^{[6][7]}

- **Electronic Effects:** The nitro group (-NO₂) is a strong electron-withdrawing group. This effect, combined with the ether linkage and carboxylic acid, significantly influences the electron density distribution across the aromatic ring.^[8] This makes the ring electron-deficient and influences its reactivity in electrophilic aromatic substitution reactions.
- **Molecular Orbitals:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For nitro-substituted aromatic acids, the LUMO is typically localized over the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack.
- **Reactivity Descriptors:** Conceptual DFT provides indices like electrophilicity (ω) and nucleophilicity (N) that quantify a molecule's reactivity.^[9] **(3-Nitrophenoxy)acetic acid** is expected to be a moderate to strong electrophile due to the electron-withdrawing nature of the nitro group.

Experimental Protocols

Synthesis of (3-Nitrophenoxy)acetic acid

A common and effective method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This protocol outlines a representative procedure.

Reaction: 3-Nitrophenol + Ethyl Bromoacetate → Ethyl (3-nitrophenoxy)acetate → **(3-Nitrophenoxy)acetic acid**

Materials:

- 3-Nitrophenol
- Ethyl bromoacetate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Ethanol
- Diethyl ether

Procedure:

- Step 1: Etherification. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone. Stir the mixture at room temperature for 30 minutes.
- Add ethyl bromoacetate (1.1 eq.) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove potassium salts.
- Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester, ethyl (3-nitrophenoxy)acetate.
- Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and a 10% aqueous NaOH solution.

- Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
- Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slow addition of concentrated HCl.
- Step 3: Isolation and Purification. The **(3-Nitrophenoxy)acetic acid** will precipitate as a solid.
- Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

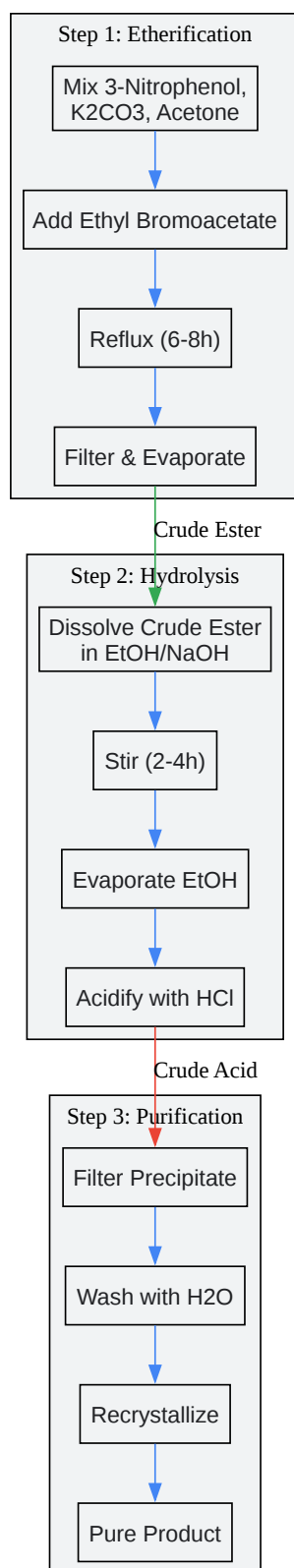
Characterization Methods

The synthesized compound should be characterized to confirm its identity and purity using standard spectroscopic techniques.

- ^1H NMR Spectroscopy: To confirm the proton environments in the molecule.
- ^{13}C NMR Spectroscopy: To identify all unique carbon atoms.
- FT-IR Spectroscopy: To identify functional groups like C=O (carboxylic acid), N-O (nitro group), C-O-C (ether), and O-H (carboxylic acid).
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Mandatory Visualizations

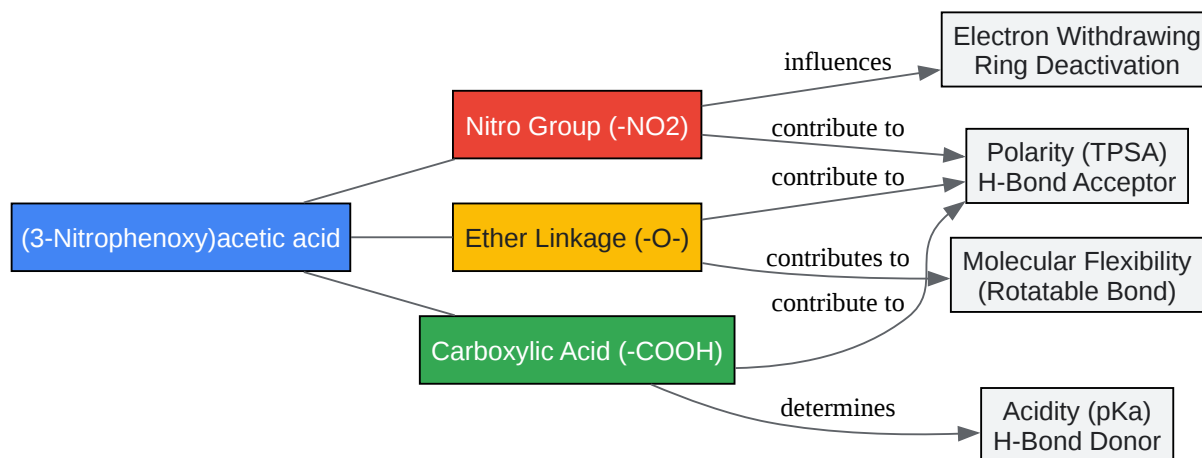
Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(3-Nitrophenoxy)acetic acid**.

Structure-Property Relationship Diagram



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